

Application of Normesuximide-d5 in Therapeutic Drug Monitoring of Ethosuximide

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Compound of Interest

Compound Name: Normesuximide-d5

Cat. No.: B564682

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Application Note AN-TDM-001

Introduction

Therapeutic Drug Monitoring (TDM) is essential for optimizing the treatment of epilepsy with anti-seizure medications (ASMs).[1][2] TDM allows for the personalization of dosage regimens to maintain drug concentrations within the therapeutic window, thereby maximizing efficacy while minimizing toxicity. Ethosuximide is a widely prescribed ASM for the treatment of absence seizures. Due to significant inter-individual pharmacokinetic variability, monitoring its plasma concentration is crucial for effective therapy.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[3][4] **Normesuximide-d5**, the deuterated analog of normesuximide (the primary metabolite of methsuximide and structurally similar to ethosuximide), serves as an ideal internal standard for the quantification of ethosuximide in biological matrices. Its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic analysis, which corrects for matrix effects and variations in instrument response.[3] This application note describes a robust and sensitive LC-MS/MS method for the quantification of ethosuximide in human plasma using **Normesuximide-d5** as an internal standard.

Principle of the Method

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of ethosuximide in human plasma. Plasma samples are prepared using a simple and rapid protein precipitation procedure. The prepared samples are then injected into an LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase C18 column. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Ethosuximide is quantified by comparing its peak area ratio to that of the internal standard, **Normesuximide-d5**.

Experimental Protocols

Materials and Reagents

- Ethosuximide reference standard
- **Normesuximide-d5** (Internal Standard, IS)
- LC-MS/MS grade acetonitrile and methanol
- LC-MS/MS grade formic acid
- Human plasma (drug-free)
- Ultrapure water

Instrumentation

- Liquid Chromatograph (e.g., Shimadzu Nexera series, Waters ACQUITY UPLC)
- Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Agilent 6400 series)
- Analytical column: C18, 100 mm x 2.1 mm, 1.9 μ m (or equivalent)
- Microcentrifuge
- Vortex mixer

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of ethosuximide and **Normesuximide-d5** in methanol.
- Working Standard Solutions: Prepare serial dilutions of the ethosuximide stock solution in 50:50 (v/v) methanol:water to create calibration standards.
- Internal Standard Working Solution (1 µg/mL): Dilute the **Normesuximide-d5** stock solution in acetonitrile.

Sample Preparation

- Pipette 50 µL of plasma sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.
- Add 150 µL of the Internal Standard Working Solution (1 µg/mL **Normesuximide-d5** in acetonitrile) to each tube.
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Value
Column	C18, 100 mm x 2.1 mm, 1.9 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient	10% B for 0.5 min, 10-90% B in 2.5 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, equilibrate for 0.9 min

Mass Spectrometry:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	See Table 1
Dwell Time	100 ms
Source Temperature	500°C
IonSpray Voltage	5500 V

Table 1: MRM Transitions for Ethosuximide and **Normesuximide-d5**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Ethosuximide	142.1	70.1
Normesuximide-d5 (IS)	133.1	58.1

Method Validation Data

The following tables summarize the performance characteristics of the described method, adapted from validated methods for similar analytes.

Table 2: Calibration Curve and Linearity

Parameter	Result
Linearity Range	0.25 - 60.0 µg/mL
Correlation Coefficient (r^2)	> 0.995
LLOQ	0.25 µg/mL

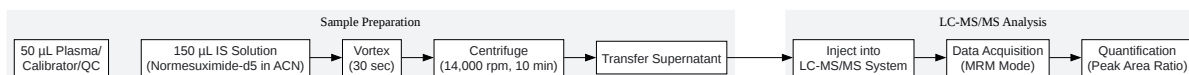
Table 3: Precision and Accuracy

QC Level	Concentration (µg/mL)	Intra-day Precision (%CV) (n=5)	Inter-day Precision (%CV) (n=15)	Accuracy (%)
Low	0.75	< 10.0	< 10.0	90.0 - 110.0
Medium	15.0	< 10.0	< 10.0	90.0 - 110.0
High	50.0	< 10.0	< 10.0	90.0 - 110.0

Table 4: Recovery

Analyte	Recovery (%)
Ethosuximide	~95%
Normesuximide-d5	~94%

Visualizations



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